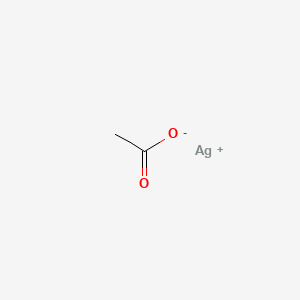

Silver acetate Ag(OAc)

Descripción

Research Significance and Academic Context

The significance of silver acetate (B1210297) in modern chemical research is multifaceted. It is recognized as an effective catalyst in numerous organic reactions, facilitating the synthesis of complex molecules under mild conditions. solubilityofthings.comjustdial.com Its utility is particularly noted in transition-metal-catalyzed C-H activation reactions, where it often acts as a critical additive. nih.govrsc.org In this context, silver salts like silver acetate are essential for the in situ generation of catalytically active species from pre-catalysts. nih.gov Computational studies suggest that the inclusion of a silver salt can lead to lower energy transition states and intermediates, enhancing catalytic efficiency. rsc.org

In the field of materials science, silver acetate is a key precursor for synthesizing silver-containing nanomaterials. justdial.comgoogle.com The thermal decomposition of silver acetate is a widely studied method for producing silver nanoparticles (AgNPs), nanowires, and nanorods. acs.org These nanomaterials possess unique electronic and catalytic properties, making them valuable in the development of new technologies. ucar.edugoogle.com The structure of silver acetate itself, which can feature Ag(I)-Ag(I) bonds, is thought to be an important precursor to the formation of metallic silver clusters during thermal reduction. researchgate.net

Furthermore, the compound is utilized in analytical chemistry as a reagent, for example, in the detection of halides and alkaloids. imarcgroup.com Its role extends to the synthesis of N-heterocyclic carbene (NHC) silver complexes, which are investigated for their unique chemical properties and potential applications. scilit.comontosight.ai

Overview of Scholarly Investigation Trends

Scholarly interest in silver acetate has shown consistent growth, driven by advancements in catalysis and nanotechnology. imarcgroup.com A significant trend in recent research is the intensive investigation of its role as an additive in C-H activation chemistry. nih.gov Researchers are exploring how silver(I) salts, including silver acetate, facilitate reactions catalyzed by transition metals like rhodium and palladium. rsc.orgrsc.org These studies aim to understand the precise mechanistic role of silver to optimize reaction conditions and potentially develop silver-free sustainable alternatives. nih.govnih.gov

Another major research trend is the use of silver acetate as a precursor for the controlled synthesis of silver nanoparticles (AgNPs). acs.orgmdpi.com Investigations focus on how different synthesis parameters, such as temperature and atmosphere, influence the size, morphology, and properties of the resulting nanoparticles. acs.orgmdpi.com The thermal decomposition process of silver acetate to form AgNPs is a subject of detailed kinetic and mechanistic studies to allow for the sophisticated design of these nanomaterials. acs.orgresearchgate.net

The synthesis of novel silver complexes using silver acetate as a starting material is also an active area of research. scilit.comontosight.ai For instance, reacting silver acetate with imidazolium (B1220033) salts yields silver N-heterocyclic carbene (NHC) complexes, which are a class of compounds with diverse potential applications. scilit.com

Below are tables summarizing key properties and research applications of silver acetate.

Table 1: Physical and Chemical Properties of Silver Acetate

| Property | Value |

|---|---|

| Chemical Formula | AgC₂H₃O₂ |

| Molecular Weight | ~166.91 g/mol justdial.com |

| Appearance | White crystalline solid justdial.com |

| Melting Point | ~220 °C (decomposes) |

| Solubility in Water | Moderately soluble, increases with temperature solubilityofthings.com |

| Crystal Structure | Comprises Ag₂(carboxylate)₂ dimer units forming infinite chains researchgate.net |

Table 2: Key Research Applications of Silver Acetate

| Research Area | Specific Application | Significance |

|---|---|---|

| Organic Synthesis | Additive in transition-metal catalyzed C-H activation nih.govrsc.org | Enhances catalytic activity and enables challenging chemical transformations. rsc.org |

| Organic Synthesis | Catalyst for hydroamination reactions acs.org | Allows for efficient formation of N-heterocyclic compounds under mild conditions. acs.org |

| Materials Science | Precursor for silver nanoparticles (AgNPs) via thermal decomposition acs.org | Enables controlled synthesis of AgNPs with specific sizes and morphologies for electronic and catalytic uses. acs.orgmdpi.com |

| Nanotechnology | Precursor for silver-containing nanocomposites google.com | Used to create novel materials with unique optical, thermal, or biomedical properties. google.com |

| Coordination Chemistry | Reagent for synthesis of silver N-heterocyclic carbene (NHC) complexes scilit.com | Creates new classes of silver complexes with potential applications in catalysis and medicine. scilit.comontosight.ai |

Structure

3D Structure of Parent

Propiedades

Número CAS |

563-63-3 |

|---|---|

Fórmula molecular |

C2H4AgO2 |

Peso molecular |

167.92 g/mol |

Nombre IUPAC |

acetic acid;silver |

InChI |

InChI=1S/C2H4O2.Ag/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

QSDSNNSKORVORL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.[Ag] |

Densidad |

3.26 at 68 °F (USCG, 1999) |

Otros números CAS |

563-63-3 |

Descripción física |

Silver acetate is a white crystalline plates. Light sensitive. Density 3.26 g / cm3. OtherSolid |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

silver acetate |

Origen del producto |

United States |

Synthetic Methodologies for Silver Acetate and Its Derivatives

Synthesis of Silver Acetate (B1210297) Coordination Compounds

N-Heterocyclic Carbene (NHC) Silver Complexes

N-Heterocyclic carbenes (NHCs) are a class of organic compounds characterized by a carbene center stabilized by adjacent nitrogen atoms within a heterocyclic ring, typically an imidazole (B134444) or benzimidazole. These ligands are known for their strong σ-donating ability and their capacity to form stable complexes with transition metals, including silver. Silver acetate is a commonly employed reagent in the synthesis of NHC-silver complexes, often facilitating the deprotonation of imidazolium (B1220033) or benzimidazolium salts (the precursors to NHCs) to generate the carbene ligand, which then coordinates to the silver center. This process is frequently described as an in situ carbene formation.

The general synthetic strategy involves reacting an imidazolium salt precursor with silver acetate, typically in a suitable organic solvent. The acetate anion from silver acetate acts as a base, abstracting a proton from the N-H bond of the imidazolium salt, thereby generating the free carbene. This carbene then readily coordinates to the silver(I) ion, forming the desired NHC-silver acetate complex.

Key Synthetic Approaches and Examples:

Reaction of Imidazolium Salts with Silver Acetate: A common method involves the direct reaction of pre-synthesized imidazolium salts with silver acetate in solvents such as dichloromethane (B109758) or methanol. This approach is effective for a wide range of NHC precursors, including those derived from simple imidazoles, benzimidazoles, and more complex heterocyclic systems like caffeine (B1668208) or theobromine. The reaction is usually carried out at room temperature, often under an inert atmosphere to prevent degradation of the carbene or complex.

In Situ Deprotonation: Silver acetate can also be used in a one-pot synthesis where the imidazolium salt is deprotonated and coordinated to silver in the same reaction vessel. This method is efficient and avoids the isolation of potentially sensitive carbene intermediates.

Data Table 1: Synthesis of N-Heterocyclic Carbene (NHC) Silver Complexes using Silver Acetate

| NHC Precursor Type | Specific Precursor Example | Silver Source | Solvent | Reaction Conditions | Product Type | Yield (%) | Reference(s) |

| Methylated Imidazolium Salts | Varying substituents on imidazole ring | Silver Acetate | Not specified | Not specified | Silver NHC Acetate Complexes | Not specified | researchgate.netcapes.gov.brscilit.com |

| Xanthinium Salts | 1-(2-hydroxyethyl)-3,7,9-trimethylxanthinium iodide (Theobromine derived) | Silver Acetate | Not specified | Not specified | Hydrophilic Silver Carbene Complex (SCC8) | Not specified | rsc.org |

| Methylated Caffeine | Iodide salt of methylated caffeine | Silver Acetate | Methanol | In situ deprotonation | NHC-Silver Acetate Complex | Not specified | acs.org |

| Imidazolium Bromide Salts | General | Silver Acetate | Dichloromethane | Room temperature | Silver NHC Acetate Complexes | 93.4% (for one example) | nih.gov |

| Imidazolium Salts | Benzyl-substituted imidazole/benzimidazole precursors | Silver(I) Acetate | Not specified | Not specified | NHC-Silver(I) Acetate Complexes | Not specified | nih.govrsc.org |

| Imidazolium Salts | 4,5-bisaryl-1H-imidazole + benzyl (B1604629) bromide | Silver(I) Acetate | Not specified | Not specified | NHC-Silver(I) Acetate Complexes | Not specified | researchgate.net |

| Imidazolium Bromide Salts | Picolyl- and benzyl-linked biphenyl (B1667301) NHC ligands | Silver Acetate | Dichloromethane | Room temperature | Ag(I)–NHC Acetate Complexes | 65% (for one example) | mdpi.com |

| Imidazolium Salts | Caffeine-derived NHC ligands | Silver Acetate | Room temperature | Room temperature | Ag(NHC)OAc Complexes | 40–55% | nih.govmdpi.com |

Complexes with Other Ligand Systems

Beyond NHCs, silver acetate can also be utilized in the synthesis of silver complexes featuring other classes of ligands, although its role as the primary silver source might be less ubiquitous compared to its use in NHC chemistry. These syntheses often involve complexation reactions where silver acetate provides the silver ion, and other ligands coordinate to it.

Key Synthetic Approaches and Examples:

Amine Complexes: Silver acetate can react with amines to form coordination complexes. For instance, ethanolamine (B43304) has been used as a complexing agent for silver acetate, leading to the formation of liquid silver organic complexes like Ag(acetate)(ethanolamine)₂, which exhibit properties suitable for applications such as conductive inks. The reaction involves the lone pair of electrons on the nitrogen atom of ethanolamine coordinating with the silver acetate.

Precursors for Chemical Vapor Deposition (CVD): In certain specialized applications, silver acetate can serve as a component in the synthesis of precursors for CVD processes. For example, it can be reacted with other reagents, such as potassium bis(trimethylsilyl)amide, in the synthesis of bicyclic amidinate complexes, which are designed for their volatility and suitability as silver precursors in thin film deposition.

Complexes with Phosphine (B1218219) and Other N-Donor Ligands: While many syntheses of silver complexes with phosphine or other N-donor ligands utilize silver nitrate (B79036) (AgNO₃) or silver oxide (Ag₂O) as the silver source, silver acetate can also be employed in specific contexts. However, direct examples of silver acetate being the sole silver precursor for common phosphine or N-donor complexes are less frequently highlighted in the literature compared to its role in NHC synthesis. When silver acetate is used, it typically provides the silver ion, and the ligands coordinate to form the final complex.

Data Table 2: Synthesis of Complexes with Other Ligand Systems using Silver Acetate

| Ligand Type | Specific Ligand Example | Silver Source | Solvent | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Amine | Ethanolamine | Silver Acetate | Ethanol, Ethylene Glycol, Oleic Acid | Complexation | Ag(acetate)(ethanolamine)₂ | Not specified (forms liquid complex) | semi.ac.cn |

| Bicyclic Amidinate Precursor | Not specified | Silver Acetate + Potassium bis(trimethylsilyl)amide | Not specified | Not specified | Bicyclic amidinate complexes (precursors) | Lower yields | nih.gov |

Compound List:

Silver acetate

N-Heterocyclic Carbene (NHC)

Imidazolium salts

Silver N-heterocyclic carbene (NHC) complexes

Methylated imidazolium salts

Theobromine

1-(2-hydroxyethyl)-3,7,9-trimethylxanthinium iodide

Methylated caffeine

Imidazolium bromide salts

Benzyl-substituted imidazole precursors

Benzimidazole precursors

Picolyl-linked biphenyl NHC ligands

Benzyl-linked biphenyl NHC ligands

Ag(acetate)(ethanolamine)₂

Ethanolamine

Bicyclic amidinate complexes

Silver(I) acetate

Silver(I)-NHC acetate complexes

Ag(NHC)OAc complexes

Potassium bis(trimethylsilyl)amide

Structural Characterization and Spectroscopic Elucidation of Silver Acetate Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) studies have revealed that silver acetate (B1210297) adopts a complex solid-state structure. The repeating structural unit is often described as a dimer, [Ag₂(O₂CCH₃)₂]²⁺, where acetate groups bridge two silver ions in a syn-syn fashion. These dimeric units are further connected by interdimer Ag-O bonds, forming infinite chains that align into stacks. Notably, these studies have indicated the presence of a Ag-Ag bond within the dimer, with Ag-Ag distances reported in the range of 2.794(4) to 2.809(3) Å acs.orgacs.org. These distances are shorter than typical van der Waals contacts, suggesting a significant interaction between the silver atoms acs.org.

The crystallographic data for silver acetate indicate a triclinic crystal system, with space group P1̄. The unit cell dimensions have been reported as approximately:

a = 5.5810 (11) Å

b = 9.960 (2) Å

c = 21.587 (4) Å

α = 89.10(3)°

β = 97.40(3)°

While attempts to cut crystals for XRD have sometimes been met with difficulty due to their needle-like morphology, the data obtained have been sufficient for structure determination acs.org.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides crucial information about the bonding and molecular environment within silver acetate.

Higher frequency bands in the Raman spectrum are associated with the vibrational modes of the acetate ion. However, these bands often appear at lower frequencies compared to the unperturbed acetate ion due to the influence of the silver atoms morana-rtd.com. For instance, symmetric and asymmetric stretching modes of the carboxylate group (-CO₂⁻) are observed, with characteristic shifts indicating coordination to the silver cation researchgate.net.

Infrared (IR) spectroscopy complements Raman studies by providing complementary information on vibrational modes. The IR spectrum of silver acetate exhibits characteristic bands corresponding to the acetate functional groups researchgate.netmdpi.com. Key absorptions include those related to the symmetric and asymmetric stretching of the carboxylate group (νs(COO⁻) and νas(COO⁻)). For silver acetate, these are typically observed around 1409 cm⁻¹ and 1568 cm⁻¹ respectively researchgate.net. Another study reports bands at 1302.6 cm⁻¹ (O-C-O symmetric stretching) and 1426.5 cm⁻¹ (O-C-O asymmetric stretching) researchgate.net.

The separation between the symmetric and asymmetric carboxylate stretching frequencies (Δν) is often used to infer the mode of coordination of the acetate ligand. However, research suggests that this separation may not be entirely reliable for definitively determining the coordination mode in all metal acetates cdnsciencepub.com. Bands around 550 cm⁻¹ have been assigned to Ag-O stretching vibrations (νAg-O) mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR observation of silver (¹⁰⁷Ag and ¹⁰⁹Ag) is challenging due to its low gyromagnetic ratio and long relaxation times, ¹⁰⁹Ag NMR spectroscopy has been employed to study silver-containing inorganic solids, including silver acetate acs.orgnih.govresearchgate.net. Studies have reported ¹⁰⁹Ag NMR spectra for silver acetate, often using it as a reference compound for chemical shift calibration acs.orgresearchgate.net. The ¹⁰⁹Ag NMR spectrum of solid silver acetate has shown peaks at approximately 401.2 ppm and 382.7 ppm relative to AgNO₃ acs.org. These signals provide insights into the electronic environment of the silver atoms within the crystal lattice.

For silver acetate complexes with N-heterocyclic carbenes (NHCs), ¹H NMR spectroscopy has confirmed the deprotonation of the carbene precursors and the presence of the acetate methyl group signal around 1.70–1.90 ppm mdpi.com.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability and decomposition pathways of silver acetate.

Thermogravimetric analysis (TGA) reveals that silver acetate undergoes thermal decomposition in multiple stages, typically leading to the formation of metallic silver. Studies indicate that the decomposition process can begin around 165-220 °C . One observed pathway involves an initial stage (165–220 °C) associated with surface-mediated silver nanoparticle formation, followed by a secondary stage (220–300 °C) of bulk decomposition into Ag₂O and CO₂ . Other studies report a single major decomposition step in the temperature range of 200–280 °C, yielding silver metal as the solid residue najah.eduresearchgate.net.

The decomposition process can be influenced by the atmosphere. In air, silver acetate decomposes to silver metal with minor amounts of Ag₂O and carbon-containing species researchgate.netepa.gov. Under inert atmospheres like nitrogen or helium, similar decomposition patterns are observed, with the formation of metallic silver being a primary outcome acs.orgakjournals.com. The presence of water vapor can affect the kinetic behavior, potentially lowering the decomposition temperature acs.orgresearchgate.net.

Summary of Key Spectroscopic and Thermal Data

| Technique | Property/Mode | Observed Value/Range | Reference |

| Single-Crystal XRD | Crystal System | Triclinic | acs.orgacs.org |

| Space Group | P1̄ | acs.orgacs.org | |

| Unit Cell (a) | ~5.581 Å | acs.orgacs.org | |

| Unit Cell (b) | ~9.960 Å | acs.orgacs.org | |

| Unit Cell (c) | ~21.587 Å | acs.orgacs.org | |

| Ag-Ag Bond Distance | ~2.794 - 2.809 Å | acs.orgacs.org | |

| Raman Spectroscopy | Ag-O/Ag-Ag Vibrations | 70-400 cm⁻¹ (sharp bands) | morana-rtd.comresearchgate.net |

| Acetate νs(COO⁻) | ~1409 cm⁻¹ | researchgate.net | |

| Acetate νas(COO⁻) | ~1568 cm⁻¹ | researchgate.net | |

| IR Spectroscopy | Acetate νs(COO⁻) | ~1409 cm⁻¹ | researchgate.net |

| Acetate νas(COO⁻) | ~1568 cm⁻¹ | researchgate.net | |

| Acetate νs(COO⁻) | ~1302.6 cm⁻¹ | researchgate.net | |

| Acetate νas(COO⁻) | ~1426.5 cm⁻¹ | researchgate.net | |

| νAg-O | ~550 cm⁻¹ | mdpi.com | |

| ¹⁰⁹Ag NMR Spectroscopy | Isotropic Chemical Shift (relative to AgNO₃) | ~401.2 ppm, ~382.7 ppm | acs.org |

| TGA | Decomposition Onset Temperature | ~165-280 °C | najah.edu |

| Decomposition Pathway | Ag₂O, CO₂, Ag metal, volatile organic species | epa.gov |

Compound List:

Silver acetate (AgC₂H₃O₂)

Silver nitrate (B79036) (AgNO₃)

Silver trifluoroacetate (B77799)

Silver oxide (Ag₂O)

Silver chloride (AgCl)

Silver sulfide (B99878) (AgS)

Silver sulfite (B76179) (Ag₂SO₃)

Silver sulfate (B86663) (Ag₂SO₄)

Silver carbonate (Ag₂CO₃)

Silver phosphate (B84403) (Ag₃PO₄)

Silver methanesulfonate (B1217627) (AgCH₃SO₃)

Silver p-toluenesulfonate

Silver lactate (B86563)

Silver citrate (B86180)

Silver diethylthiocarbamate

Bis[(N,N¹-di-tert-butylformamidinato)silver(I)]

Silver behenate (B1239552) ([Ag(O₂C₂₂H₄₃)]₂)

Copper(I) acetate

Copper(II) acetate

Nickel acetate

Zinc acetate

Manganese(II) acetate

Cobalt(II) acetate

Lanthanide acetates

Lead(II) acetate

Lead(IV) acetate

Molybdenum(II) acetate

Cerium(III) acetate

Lanthanum(III) acetate

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique employed in the study of silver acetate to understand its thermal behavior, including decomposition processes. Research has utilized DSC in conjunction with other thermal methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to investigate the thermal decomposition pathways of silver acetate researchgate.netakjournals.com. These studies aim to characterize the energy changes associated with the decomposition of silver acetate and the formation of subsequent products, such as silver nanoparticles acs.org. While specific thermal transition temperatures or enthalpy values for pure silver acetate are not extensively detailed in the provided literature, DSC remains a critical tool for analyzing thermal events in such compounds uitm.edu.mynih.govresearchgate.netmdpi.com.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a primary technique used to examine the surface morphology and microstructure of silver acetate. Studies have revealed diverse morphological characteristics of silver acetate crystals. For instance, SEM observations have depicted silver acetate as columnar crystals, typically measuring between 10 and 50 micrometers in length, often presenting smooth surfaces acs.org. In other instances, silver acetate crystallites have been described as exhibiting dendritic structures researchgate.net. Furthermore, research has documented the successful synthesis of crystalline silver acetate nanowires, showcasing the material's potential for forming specific nanostructures researchgate.net.

| Crystal Feature | Description | Source |

| Crystal Shape | Columnar crystals | acs.org |

| Crystal Size | Length 10–50 μm | acs.org |

| Surface | Smooth surfaces | acs.org |

| Crystal Morphology | Dendritic structures | researchgate.net |

| Nanowire Formation | Crystalline silver acetate nanowires observed | researchgate.net |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is instrumental in characterizing the nanoscale features of materials, particularly the silver nanoparticles (AgNPs) that are often produced during the thermal decomposition of silver acetate researchgate.netacs.orgresearchgate.net. These TEM analyses provide detailed insights into the size, shape, and crystalline nature of the resultant AgNPs. Research findings indicate that AgNPs formed from silver acetate decomposition typically exhibit spherical or spherical-like morphologies acs.orgresearchgate.netscirp.org. Reported sizes for these nanoparticles vary across studies, with ranges such as 2.4 to 8.9 nm researchgate.net, 10 to 17 nm scirp.org, and average sizes around 14.662 nm scirp.org. Some studies have also noted larger particle sizes, up to 20-35 nm, depending on the processing conditions acs.org. Additionally, TEM has been used to identify the formation of one-dimensional nanostructures, such as nanowires, from silver acetate precursors scirp.org.

| Nanoparticle Feature | Reported Values | Source |

| Morphology | Spherical, Spherical-like | acs.orgresearchgate.netscirp.org |

| Size Range | 2.4 – 8.9 nm | researchgate.net |

| Size Range | 10 – 17 nm | scirp.org |

| Average Size | ~14.662 nm | scirp.org |

| Size Range | 20 – 35 nm | acs.org |

| Nanostructure | Nanowires observed | scirp.org |

Compound List:

Silver acetate

Silver nanoparticles (AgNPs)

Reaction Mechanisms and Catalytic Chemistry Involving Silver Acetate

Fundamental Reaction Pathways and Intermediates

The reactivity of silver acetate (B1210297) in chemical reactions is often linked to the properties of the silver(I) ion. Silver(I) is a soft Lewis acid, capable of coordinating with soft Lewis bases, such as alkenes and alkynes, forming characteristic intermediates. These interactions can activate substrates for further reactions. For instance, in the presence of electrophilic iodine, silver acetate can promote the formation of iodinium ions from alkenes, which are then susceptible to nucleophilic attack. wikipedia.org

A notable example of silver acetate's involvement in reaction pathways is its participation in the Woodward cis-hydroxylation reaction. Here, silver acetate, in conjunction with iodine and wet acetic acid, reacts with alkenes. The mechanism involves the formation of an iodinium ion intermediate, followed by nucleophilic attack by acetate. This leads to an iodo-acetate intermediate, which can undergo further reactions, including anchimeric assistance, to form an oxonium ion. Subsequent hydrolysis yields the cis-diol product. wikipedia.orgbyjus.com

In palladium-catalyzed C–H activation reactions, silver salts, including silver acetate, are frequently employed as additives. Computational studies suggest that silver can interact with palladium catalysts, forming heterobimetallic species. These Pd–Ag interactions can lower the energy barrier for catalytic transformations, providing a more favorable energetic pathway. The silver additive can influence the catalytic cycle by stabilizing transition states or intermediates, thereby enhancing catalytic efficiency. rsc.org

The thermal decomposition of silver acetate itself can lead to the formation of silver nanoparticles (Ag-NPs). The mechanism involves the decomposition of silver acetate, often initiated by heat, leading to the formation of metallic silver. Kinetic analyses of this process have been conducted to understand the rate-determining steps and the formation of Ag-NPs. acs.org

Catalysis in Organic Synthesis

Silver acetate serves as a valuable catalyst and reagent in a wide array of organic synthesis transformations, facilitating reactions ranging from C–H activation to carbene transfer.

C-H Activation Reactions

Silver acetate is recognized for its role in facilitating C–H bond activation, a crucial step in many synthetic methodologies. In palladium-catalyzed C–H functionalization reactions, silver acetate often acts as a terminal oxidant or co-catalyst. It aids in the regeneration of the active palladium species, typically by oxidizing Pd(II) back to Pd(IV) in a Pd(II)/Pd(IV) catalytic cycle, or by scavenging halide byproducts. rsc.orgnih.gov For example, in the ortho-C–H activation of acetanilides with propargyl alcohols catalyzed by rhodium, silver acetate has been used to regenerate the active species after product release. nih.gov Studies have indicated that the presence of silver salts like silver acetate can provide a lower energy catalytic pathway due to interactions with the palladium catalyst, forming heterobimetallic Pd–Ag species. rsc.org

Cycloaddition Reactions

Silver acetate has been employed in various cycloaddition reactions. Its ability to coordinate with unsaturated systems makes it suitable for promoting these transformations. For instance, in the context of the Woodward reaction, silver acetate is a key component in the reagent system used for the cis-hydroxylation of alkenes. wikipedia.orgbyjus.com While not a direct cycloaddition in the typical sense, the mechanism involves the formation of cyclic intermediates (iodinium ions) which are then elaborated.

Selective Oxidation Processes

Silver acetate can function as a mild oxidant or a catalyst in selective oxidation reactions. In the Woodward cis-hydroxylation, it participates in the oxidation of alkenes to form cis-diols. wikipedia.orgbyjus.com The reaction involves the addition of iodine and silver acetate to an alkene in wet acetic acid, leading to the formation of vicinal diols. wikipedia.org

Carbon-Carbon Bond Formation Reactions

Silver acetate can be involved in reactions that lead to the formation of carbon-carbon bonds. For example, in the reaction of cyclopropanes with iodine in the presence of silver acetate, ring-opening occurs, leading to the formation of 1,3-disubstituted phenylpropanes. rsc.org The mechanism involves the opening of the cyclopropane (B1198618) ring, potentially via intermediates formed with silver and iodine.

Carbene Transfer Methodologies

Silver acetate has been utilized in the synthesis of silver N-heterocyclic carbene (NHC) complexes. These complexes can then be employed in catalytic processes. For instance, methylated imidazolium (B1220033) salts react with silver acetate to form silver NHC complexes, which have been evaluated for their stability and antimicrobial efficacy. capes.gov.br While this specific reference focuses on the complexes rather than direct carbene transfer catalysis by silver acetate itself, it highlights silver acetate's role as a precursor in generating catalytically active species.

Oxygen Reduction Reaction Catalysis

Silver nanoparticles (AgNPs) are recognized for their electrocatalytic activity in the Oxygen Reduction Reaction (ORR), particularly in alkaline media, serving as a cost-effective alternative to platinum-based catalysts bham.ac.ukresearchgate.netacs.org. Silver acetate is a common precursor for the synthesis of these AgNPs mdpi.com. The ORR mechanism on silver catalysts typically involves a two-electron pathway, generating hydrogen peroxide (H₂O₂) as an intermediate, although a four-electron pathway to water can also occur um.essciopen.comnih.gov. The rate-determining step is generally the initial electron transfer to oxygen nih.gov. Research has shown that the morphology and support of AgNPs significantly influence their ORR performance and stability acs.orgnih.gov. For instance, Ag nanoparticles supported on various carbon materials or in nanoalloy forms have demonstrated promising ORR activity, with Tafel slopes often indicating a mixed or two-electron transfer process bham.ac.uknih.govresearchgate.net.

Table 1: ORR Catalysis Performance of Silver Nanoparticles (Synthesized using Silver Acetate as Precursor)

| Catalyst Type / Synthesis Precursor | ORR Pathway (Typical) | Onset Potential (V vs. RHE) | Half-wave Potential (V vs. RHE) | Tafel Slope (mV/dec) | H₂O₂ Yield (%) | Reference |

| AgNPs on GC (Citrate-capped) | 2e⁻ (H₂O₂ formation) | ~0.8 | ~0.5 | ~120 | Variable | um.essciopen.com |

| AgNs (Support-free, V-AgNs) | 4e⁻ (preferred) | ~1.06 | ~0.78 | Not specified | Low | nih.gov |

| Ag/NGO₂ | 4e⁻ | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Ag/MC (Morphology-dependent) | 2e⁻ / 4e⁻ | Not specified | Not specified | Not specified | Variable | acs.org |

Mechanistic Studies of Silver Nanomaterial Formation

Silver acetate is frequently employed as a precursor for the synthesis of silver nanoparticles (AgNPs) due to its facile decomposition and the availability of silver ions.

The thermal decomposition of silver acetate (CH₃COOAg) is a primary route for generating metallic silver nanoparticles figshare.comacs.orgresearchgate.netacs.org. This process typically involves the breakdown of the silver acetate molecule at elevated temperatures, leading to the formation of silver atoms that subsequently nucleate and grow into nanoparticles. Kinetic analyses suggest that the decomposition often proceeds through at least two overlapping reaction steps, with apparent activation energies around 75 kJ/mol acs.orgresearchgate.net. The presence of atmospheric water vapor can significantly influence the decomposition kinetics and lower the reaction temperature figshare.comacs.orgacs.org. A physical mechanism involving the evaporation of silver acetate and the simultaneous condensation of the resulting silver product has been proposed figshare.comacs.org. During this process, metallic silver forms directly from silver acetate, without the observation of crystalline intermediate phases acs.org.

Table 2: Kinetic Parameters of Thermally Induced Silver Acetate Decomposition

| Condition / Parameter | Value / Description | Product | Reference |

| Atmosphere | N₂ (100 cm³/min) | Ag NPs | acs.orgacs.org |

| Temperature Range | 443 K (isothermal heating) | Ag NPs | acs.org |

| Apparent Activation Energy (Ea) | ~75 kJ/mol | Ag NPs | acs.orgresearchgate.net |

| Kinetic Behavior | Partially overlapping two reaction steps | Ag NPs | figshare.comacs.orgresearchgate.net |

| Effect of Water Vapor (p(H₂O)) | Lowers reaction temperature, increases Ea | Ag NPs | acs.org |

| Proposed Mechanism | Evaporation-Condensation | Ag NPs | figshare.comacs.org |

| Crystal Structure of Silver Product | Cubic (Fm3m) | Ag | acs.org |

The crystal structure of silver acetate itself plays a role in the initial stages of nanoparticle formation. Silver acetate forms dimeric units, [Ag₂(carboxylate)₂], which are linked by interdimer Ag-O bonds to create infinite chains researchgate.netacs.org. Crucially, these dimers can contain Ag-Ag bonds, arising from d¹⁰-d¹⁰ interactions acs.org. Theoretical calculations suggest that the presence of these Ag-Ag bonds in silver acetate dimers may promote the formation of silver nanoparticles during thermally induced reduction. Single-electron reduction of these species could lead to the formation of (Ag₂)⁺• clusters, recognized as precursors to metallic silver clusters in photographic chemistry acs.org. In other synthesis routes, such as the decoration of cobalt cores, silver acetate can lead to AgNP formation via a heterogeneous nucleation mechanism, facilitated by anchoring sites on the core material nih.gov. Computational studies also indicate that Ag-carbon bond intermediates, rather than concerted proton transfer, are more likely in the formation of Ag₂(0) clusters from silver acetate and glycol oup.com.

Coordination and Ligand Exchange Mechanisms

Silver acetate participates in various coordination and ligand exchange reactions, often acting as a source of silver ions or acetate ligands. In the Woodward cis-hydroxylation, silver acetate, in conjunction with iodine and wet acetic acid, promotes the formation of an iodinium ion from an alkene, initiating the cis-diol synthesis wikipedia.orgwikipedia.org. This involves the silver acetate facilitating the electrophilic attack of iodine.

In the realm of coordination chemistry, silver acetate can act as a chloride scavenger, exchanging its acetate ligand for chloride ions. For example, it has been used to convert tin porphyrin dichloride complexes into tin porphyrin diacetate complexes, demonstrating a ligand exchange mechanism qut.edu.au. Similarly, in the synthesis of gold N-heterocyclic carbene (NHC) complexes, silver acetate can be employed to replace iodide ligands on gold centers with acetate mdpi.com. Silver acetate has also been used as a terminal oxidant or co-catalyst in C-H activation reactions, where it likely interacts with catalytic intermediates, potentially through coordination or redox processes nih.gov.

Table 3: Silver Acetate in Coordination and Ligand Exchange

| Reaction Type / Application | Role of Silver Acetate | Mechanism Aspect | Example Reaction/Complex | Reference |

| Woodward cis-hydroxylation | Promotes iodinium ion formation, SN2 opening by acetate | Electrophilic assistance, SN2 reaction | Alkene + I₂ + CH₃COOH/AgOAc → cis-diol | wikipedia.orgwikipedia.org |

| Ligand Exchange | Chloride scavenger, source of acetate ligand | Acetate displaces chloride | Sn(P)Cl₂ + AgOAc → Sn(P)(OAc)₂ + AgCl | qut.edu.au |

| Complex Synthesis | Facilitates anion exchange (e.g., I⁻ to OAc⁻) | Coordination, precipitation of AgI | Au(NHC)I + AgOAc → Au(NHC)OAc + AgI | mdpi.com |

| C-H Activation | Terminal oxidant, co-catalyst | Redox cycling, coordination to metal catalyst | Various C-H functionalization reactions | nih.gov |

| Nanomaterial Synthesis | Precursor for AgNPs, source of Ag⁺ ions | Reduction of Ag⁺ to Ag⁰, nucleation, growth | Thermal decomposition, polyol reduction | mdpi.comfigshare.comoup.com |

Electrochemical Reaction Mechanisms

The electrochemical behavior of silver acetate and its derived silver ions has been investigated, particularly in ionic liquid electrolytes. Cyclic voltammetry of silver acetate in certain ionic liquids reveals distinct cathodic peaks corresponding to the reduction of Ag⁺ ions to metallic silver (Ag⁰) and anodic peaks for the reverse oxidation process researchgate.net. These processes highlight the redox activity of the silver species.

In the context of ORR catalysis, while silver acetate itself is not typically the direct electrocatalyst, the AgNPs synthesized from it exhibit electrochemical mechanisms. As mentioned, the ORR on silver electrodes and nanoparticles can involve a two-electron pathway forming H₂O₂, or a four-electron pathway to water, with the initial electron transfer often being rate-limiting um.essciopen.comnih.gov. In alkaline media, silver electrodes can form silver oxides, indicated by anodic peaks in cyclic voltammograms, which can influence ORR activity researchgate.net. Furthermore, in high chloride media, the ORR mechanism on silver can shift towards superoxide (B77818) formation, a process sensitive to electrode potential and surface morphology nih.gov.

Table 4: Electrochemical Behavior Involving Silver Acetate or Derived Species

| Medium / System | Electrochemical Process | Peak Potential (V) | Mechanism Aspect | Reference |

| Silver Acetate in Ionic Liquid | Reduction (Ag⁺ → Ag⁰) | ~ -119 mV | Electron transfer to form metallic silver | researchgate.net |

| Silver Acetate in Ionic Liquid | Oxidation (Ag⁰ → Ag⁺) | ~ 107 mV | Electron transfer from metallic silver to form Ag⁺ | researchgate.net |

| Ag Electrodes in Alkaline Media | Oxide Formation | ~ 0.82 V (anodic) | Formation of Ag-oxides on the electrode surface | researchgate.net |

| Ag Nanoparticles in Neutral Media | ORR | Variable | 2e⁻ pathway (H₂O₂ formation), 1st e⁻ transfer is RDS | um.essciopen.com |

| Ag Electrodes in High Chloride | ORR | Variable | Superoxide formation at high Cl⁻ concentrations | nih.gov |

Compound Name List:

Silver acetate (CH₃COOAg, AgC₂H₃O₂)

Silver nanoparticles (AgNPs)

Silver ions (Ag⁺)

Metallic silver (Ag⁰)

Hydrogen peroxide (H₂O₂)

Tin porphyrin complexes

Gold N-heterocyclic carbene (NHC) complexes

Iodine (I₂)

Acetic acid (CH₃COOH)

Iodide (I⁻)

Acetate (CH₃COO⁻)

Silver oxides (Ag-oxides)

Superoxide (O₂⁻)

Applications of Silver Acetate in Advanced Materials Science and Engineering

Development of Functional Coatings and Films

Silver acetate (B1210297) serves as an excellent precursor for creating silver-based coatings and films, leveraging its decomposition properties and its ability to form stable complexes for solution-based processing.

Highly Reflective and Conductive Films

Silver acetate is widely utilized as a precursor in the fabrication of highly reflective and conductive silver films. Through processes like spin coating or inkjet printing, silver acetate-based inks or solutions can be deposited onto various substrates, followed by thermal annealing or other reduction methods to yield metallic silver films. These films exhibit excellent electrical conductivity and high reflectivity, making them suitable for applications in electronics, optics, and electromagnetic shielding.

Research has demonstrated that silver films deposited from silver acetate precursors can achieve significant conductivity. For instance, multi-layer silver acetate-based coatings deposited via sol-gel spin coating have shown low surface resistance, with an eight-layer coated glass substrate exhibiting a surface resistance of 4 Ω at 1 V researchgate.net. Similarly, conductive silver tracks with conductivity approaching that of bulk silver have been achieved using modified silver acetate precursors at relatively low sintering temperatures ucl.ac.ukresearchgate.net. Films produced from silver acetate precursors through spin coating have shown resistivities as low as 0.916–1.83 × 10⁻⁶ Ωm kcl.ac.uk, and other studies report resistivities in the range of 1.6 × 10⁻⁶ Ω·cm after annealing at 90 °C researchgate.net.

Table 5.1.1: Properties of Conductive Silver Films Derived from Silver Acetate Precursors

| Deposition Method | Precursor/Ink Type | Annealing/Sintering Conditions | Resistivity (Ω·cm) | Reflectivity | Reference |

| Spin Coating | Silver acetate-based MOD precursor | 200 °C | 0.916–1.83 × 10⁻⁶ | High | kcl.ac.uk |

| Inkjet Printing | Silver acetate precursor with formic acid | 90 °C for 15 min | 1.6 × 10⁻⁶ | High | researchgate.net |

| Spin Coating | Silver nanoparticles from silver acetate precursor | 150 °C for 30 min | 5.75 × 10⁻⁴ | N/A | matec-conferences.org |

| Spin Coating | Silver nanoparticles from silver acetate precursor | 300 °C | 2.8 × 10⁻⁵ | N/A | matec-conferences.org |

| Sol-Gel Spin Coating | Silver acetate-based multilayer coating | 100 °C for 10 min | ~4 Ω (surface resistance) | High | researchgate.net |

Optoelectronic Device Components

Silver acetate is a valuable precursor in the fabrication of various optoelectronic devices. It is used to deposit thin films of silver that function as electrodes or conductive layers in organic light-emitting diodes (OLEDs) testbook.comrashdeep.com. The ability to form conductive silver patterns at low temperatures makes silver acetate-based inks particularly attractive for printed electronics and flexible displays ucl.ac.ukresearchgate.net. Furthermore, silver acetate is employed in the synthesis of quantum dots (QDs), which are critical components in next-generation displays, lighting, and photovoltaic devices due to their tunable optical and electronic properties fantuan.canih.govgoogle.commdpi.com. For instance, silver acetate serves as a precursor in the synthesis of Ag₂S quantum dots google.com and AgBiS₂ quantum dots, which have demonstrated potential in solar cell applications mdpi.com.

Integration into Energy Storage Systems

While direct integration of silver acetate into energy storage systems is less documented compared to its use in coatings, its potential as a precursor for silver-based nanomaterials with high surface area and conductivity is being explored. Silver nanoparticles and composites derived from silver acetate could enhance the performance of electrodes in batteries and supercapacitors by improving charge transport and providing more active sites for electrochemical reactions. The ability of silver to form coordination compounds with various ligands also opens avenues for synthesizing novel materials with tailored electrical properties for energy storage applications fantuan.ca.

Application in Solar Energy Technologies

Silver acetate finds application in solar energy technologies primarily as a precursor for creating conductive layers and in the synthesis of quantum dots (QDs) for photovoltaic applications. Silver-based electrodes are essential for efficient charge extraction in solar cells. Silver acetate can be used to deposit thin films of silver that act as transparent conductive electrodes or back contacts in various solar cell architectures.

Moreover, silver-containing quantum dots, synthesized using silver acetate as a precursor, are being investigated for their potential to improve the efficiency and spectral response of solar cells mdpi.com. For example, AgBiS₂ quantum dots, synthesized using silver acetate and bismuth acetate as precursors, have achieved power conversion efficiencies of 6% in nanocrystal solar cells, demonstrating the viability of silver acetate in this field mdpi.com.

Fabrication of Catalytically Active Materials

Silver acetate is recognized for its catalytic properties and serves as an effective precursor for synthesizing silver-based catalysts. Its ability to facilitate oxygen atom transfer makes it useful in oxidation reactions ucar.edu. Research indicates that silver acetate can catalyze the oxidation of alkenes to form aldehydes with high yield and selectivity ucar.edu. It is also employed as a catalyst in various organic synthesis reactions, including cycloaddition reactions and selective oxidations samaterials.com, and plays a role in C–H activation reactions, often acting as an additive to promote catalyst regeneration or activation rsc.orgnih.govrsc.org. Furthermore, silver acetate is used in the synthesis of silver nanoparticles, which exhibit significant catalytic activity, particularly in the decomposition of hydrogen peroxide alfa-chemistry.com.

Table 5.4: Catalytic Applications of Silver Acetate

| Reaction Type | Role of Silver Acetate | Specific Outcome/Application | Reference |

| Alkene Oxidation | Catalyst | Catalyzes oxidation to aldehydes with high yield and selectivity | ucar.edu |

| Cycloaddition Reactions | Catalyst | Facilitates selective oxidations in organic chemistry | samaterials.com |

| C–H Activation (e.g., Rh-catalyzed) | Additive/Co-catalyst | Aids in catalyst activation and regeneration, promoting C–H functionalization | rsc.orgnih.govrsc.org |

| Groebke-Blackburn-Bienayme Reaction | Catalyst | Enables efficient synthesis of 3-aminoimidazo-fused heterocycles | alfa-chemistry.com |

| Hydrogen Peroxide Decomposition | Precursor for Ag NPs | Synthesized Ag NPs exhibit catalytic activity in H₂O₂ decomposition | alfa-chemistry.com |

| Organic Synthesis | Reagent/Catalyst | Used in oxidative coupling, decarboxylation, halogenation, and aminolysis reactions | samaterials.comalfa-chemistry.com |

Precursor for Silver Nanoparticle Catalysts

Silver acetate is a key precursor for synthesizing silver nanoparticles (AgNPs) with significant catalytic activity. Thermal decomposition of silver acetate can yield AgNPs with particle sizes ranging from 10 to 35 nm alfa-chemistry.com. These nanoparticles are effective catalysts for various chemical processes, including the decomposition of hydrogen peroxide alfa-chemistry.com. The controlled synthesis of AgNPs from silver acetate allows for tailoring their catalytic performance for specific applications.

Design of Materials with Antimicrobial Characteristics

Silver acetate is recognized for its antimicrobial properties, primarily due to the release of silver ions (Ag⁺) in aqueous environments or biological fluids. These silver ions disrupt bacterial cell membranes and interfere with essential cellular processes, exhibiting broad-spectrum activity against bacteria, fungi, and viruses nih.govsilvoguard.commdpi.comresearchgate.netrsc.org. This characteristic makes silver acetate valuable in the design of antimicrobial coatings and materials for medical devices, textiles, and wound dressings nih.govsilvoguard.comresearchgate.netmdpi.com.

Silver acetate has been investigated for its efficacy against multidrug-resistant bacteria, such as Acinetobacter baumannii, showing bactericidal effects and the ability to reduce biofilm formation nih.gov. The silver ions released from silver acetate are considered the primary agents responsible for its antimicrobial action nih.govmdpi.comrsc.org.

Table 5.5: Antimicrobial Applications of Silver Acetate

| Material/Application | Mechanism of Action | Efficacy/Observation | Reference |

| Medical Device Coatings | Release of Ag⁺ ions | Prevents bacterial adhesion and biofilm formation, reduces colonization and infection rates | nih.govresearchgate.netmdpi.com |

| Wound Dressings | Release of Ag⁺ ions | Inhibits bacterial growth, reduces biofilm formation, promotes wound healing | nih.govsilvoguard.com |

| Antimicrobial Textiles | Release of Ag⁺ ions | Imparts antibacterial properties to fabrics | nih.govsilvoguard.com |

| Acinetobacter baumannii Control | Release of Ag⁺ ions | Demonstrates bactericidal effects, reduces biofilm formation, improves survival in infection models | nih.gov |

| General Antimicrobial Agent | Disruption of cell membranes, enzyme inhibition | Broad-spectrum activity against bacteria, fungi, and viruses; effective against multidrug-resistant strains | nih.govsilvoguard.commdpi.comresearchgate.netrsc.org |

Compound List:

Silver Acetate (AgC₂H₃O₂)

Silver (Ag)

Silver Ions (Ag⁺)

Silver Oxide (Ag₂O)

Silver Nitrate (B79036) (AgNO₃)

Silver Sulfate (B86663) (Ag₂SO₄)

Silver Chloride (AgCl)

Silver Carbonate (Ag₂CO₃)

Silver Hexafluoroantimonate (AgSbF₆)

Silver Triflate (AgOTf)

Silver Trifluoroacetate (B77799) (AgTFA)

Silver Tetrafluoroborate (AgBF₄)

Silver Nitrite (AgNO₂)

Silver Sulfadiazine

Silver Bismuth Sulfide (B99878) (AgBiS₂)

Silver Sulfide (Ag₂S)

Silver Amidinate Precursors

Silver Oxalate

Silver Citrate (B86180)

Silver Neodecanoate

Silver Tartrate

Silver 2-[2-(2-methoxyethoxy)ethoxy]acetate

Silver Iodide (AgI)

Silver Phosphate (B84403) (Ag₃PO₄)

Silver Oxide (Ag₂O)

Acetic Acid (CH₃COOH)

Sodium Acetate (CH₃COONa)

Ammonium Hydroxide (NH₄OH)

Formic Acid (HCOOH)

Hydrogen Peroxide (H₂O₂)

Carbon Monoxide (CO)

Nitric Acid (HNO₃)

Lithium Acetate

Bismuth Acetate

Oleic Acid

Ethylamine

2-aminoethan-1-ol (EA)

1-aminopropan-2-ol (B43004) (AP)

Hydroquinone

Benzyl (B1604629) Alcohol

Butanol

Propylene Glycol Ethers

Tetradecene

Hexadecene

Octadecene

Carbazole

Indole

Isocyanides

Aryl Aldehydes

Amino Heterocycles

Alkenes

Organohalogen Compounds

Disulfides

Secondary Amines

Acyl Chlorides

N,N-diethylamine

Aliphatic Thiol

Aliphatic Amine

Oleylamine

Copper Iodide (CuI)

Indium Acetate

Gallium Acetate

Zinc Acetate

Cadmium Oxide (CdO)

Selenium Metal (Se)

Copper(I) Iodide

Indium(III) Acetate

Copper(II) Acetate

Titanium Dioxide (TiO₂)

Chitosan (CTS)

Polyethylene Oxide (PEO)

Polyvinyl Alcohol (PVA)

Polyacrylonitrile (PAN)

Polyacrylic Acid (PAA)

Polycarbonate

Polysulfone

Silicon Rubber

Polyimide (PI)

Ethylene-vinyl acetate

Ammonia (B1221849) (NH₃)

Ammonia solution

Silver Ammonia complex

Silver ammonia complex [Ag(NH₃)₂]⁺[C₂H₃O₂]⁻

Advanced Analytical Chemistry Methodologies Employing Silver Acetate

Reagent in Qualitative and Quantitative Chemical Analysis

Silver acetate (B1210297) is a valuable reagent in both qualitative and quantitative analysis, primarily due to its moderate solubility and the reactivity of the silver ion.

In qualitative analysis, silver acetate is employed for the detection of specific anions, most notably halides. Although less common than silver nitrate (B79036), a saturated solution of silver acetate can provide a source of silver ions to precipitate insoluble silver halides (AgCl, AgBr, AgI) from a sample solution. The formation of a precipitate indicates the presence of halide ions.

In quantitative analysis, silver acetate can be used in precipitation titrations. For instance, in the determination of chloride ions, a known concentration of silver acetate solution can be used to titrate the sample. The endpoint is detected when all the chloride ions have precipitated as silver chloride.

Furthermore, silver acetate serves as a reagent in specific organic reactions that are used for analytical purposes. It can be used to convert certain organohalogen compounds into alcohols through an oxidative dehalogenation reaction. wikipedia.org This transformation can be a step in the analytical procedure for the determination of such compounds. Another application is in the synthesis of sulfenamides from disulfides and secondary amines, a reaction where silver acetate is a key reagent. wikipedia.org

A notable reaction in which silver acetate participates is the palladium-catalyzed direct ortho-arylation of benzylamines. wikipedia.org In this reaction, silver acetate acts as a crucial reagent, facilitating the formation of a carbon-carbon bond at the ortho position of the benzene (B151609) ring. This reaction is significant in synthetic chemistry and can be adapted for analytical purposes to derivatize and quantify specific aromatic amines.

Table 1: Applications of Silver Acetate in Chemical Analysis

| Analytical Technique | Role of Silver Acetate | Analyte/Reaction |

| Qualitative Analysis | Source of Ag⁺ ions | Detection of halide ions (Cl⁻, Br⁻, I⁻) |

| Quantitative Analysis | Titrant in precipitation titrations | Determination of halide concentrations |

| Organic Derivatization | Reagent | Conversion of organohalogens to alcohols |

| Organic Synthesis for Analysis | Reagent | Preparation of sulfenamides |

| Catalytic Reactions | Reagent | Direct ortho-arylation of benzylamines |

Electrochemical Sensing Applications

Silver acetate is a precursor in the development of electrochemical sensors, particularly those based on silver nanoparticles (AgNPs). mdpi.com The electrochemical synthesis of AgNPs can utilize silver acetate as the source of silver ions. These nanoparticles, when deposited on an electrode surface, can significantly enhance the electrode's sensitivity and selectivity towards various analytes. The unique physicochemical properties of AgNPs, such as their high surface-to-volume ratio and excellent conductivity, contribute to the improved performance of these sensors. nih.gov

Voltammetric and amperometric sensors are two primary types of electrochemical sensors that benefit from modification with silver nanoparticles derived from precursors like silver acetate. nih.gov

Voltammetric Sensors: These sensors measure the current that flows as the potential of the working electrode is varied. The presence of AgNPs on the electrode surface can catalyze the oxidation or reduction of the target analyte, leading to a measurable change in the voltammetric signal.

Amperometric Sensors: In this case, a constant potential is applied to the working electrode, and the resulting current is measured. The current is proportional to the concentration of the analyte. AgNP-modified electrodes can enhance the electron transfer rate, leading to a more sensitive amperometric response.

A specific application involves the detection of silver ions themselves. In a study using interdigitated microelectrodes, the detection of silver in a sodium acetate solution was demonstrated. researchgate.net This method involved the electrochemical deposition and subsequent stripping of silver, with the stripping peak current being proportional to the silver ion concentration. researchgate.net

Table 2: Silver Acetate in Electrochemical Sensor Development

| Sensor Type | Role of Silver Acetate | Key Feature | Example Application |

| Voltammetric Sensor | Precursor for AgNPs | Catalytic enhancement of redox reactions | Detection of various organic and inorganic pollutants |

| Amperometric Sensor | Precursor for AgNPs | Enhanced electron transfer rates | Sensitive detection of analytes at constant potential |

| Ion-Selective Electrode | Analyte in calibration | Detection of silver ions in acetate media | Monitoring of silver ion concentration |

Spectroscopic Analytical Reagents

In spectroscopic analysis, silver acetate can be used both directly and indirectly. The UV-Vis absorption spectrum of silver acetate in solution can be measured for analytical purposes. researchgate.net

More commonly, the silver ions from silver acetate are utilized in colorimetric or spectrophotometric methods. For example, silver ions can react with specific chromogenic reagents to form colored complexes that can be quantified using a spectrophotometer. In one such method for the determination of silver(I), a chromogenic reagent, meloxicam, was used in an acetate buffer solution to form a yellow complex with silver. researchgate.netscispace.com The intensity of the color, measured at a specific wavelength, is proportional to the concentration of silver ions in the sample. researchgate.netscispace.com The use of an acetate buffer in this method highlights the compatibility of the acetate ion with the analytical system. researchgate.netscispace.com

Table 3: Spectroscopic Analysis Involving Silver Acetate

| Spectroscopic Method | Role of Silver Acetate/Ag⁺ | Principle | Detection Wavelength |

| UV-Vis Spectrophotometry | Analyte | Direct measurement of UV-Vis absorption | Varies with solvent |

| Colorimetry/Spectrophotometry | Reactant (source of Ag⁺) | Formation of a colored complex with a chromogenic reagent (e.g., meloxicam) in an acetate buffer | 412 nm (for Ag-meloxicam complex) researchgate.net |

Chromatographic Detection Systems

Silver ions, which can be sourced from silver acetate, play a significant role in a specialized chromatographic technique known as silver ion chromatography or argentation chromatography. aocs.org This technique is particularly useful for the separation of unsaturated organic compounds, such as fatty acids and their esters. nih.govjst.go.jp

The principle behind silver ion chromatography is the reversible formation of charge-transfer complexes between silver ions and the π-electrons of the double bonds in unsaturated molecules. aocs.org The strength of this interaction depends on the number, configuration (cis/trans), and position of the double bonds. Molecules with a greater number of double bonds or with cis-configured double bonds form stronger complexes with the silver ions and are therefore retained longer on the chromatographic column.

Silver ions are typically incorporated into the stationary phase of a high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) system. aocs.org While silver nitrate is more commonly used for this purpose, silver acetate can also serve as the source of silver ions.

In the context of gas chromatography (GC), a nanostructured silver coating on a capillary column has been shown to be an effective stationary phase for the separation of various organic compounds, including n-alkanes, n-alcohols, and benzenes. nih.gov The separation is based on multiple retention mechanisms, including hydrophobic, dipole-dipole, and dipole-induced dipole interactions with the silver surface. nih.gov

Table 4: Applications of Silver Ions (from Silver Acetate) in Chromatography

| Chromatographic Technique | Role of Silver Ions | Separation Principle | Typical Analytes |

| Silver Ion HPLC/TLC | Complexing agent in the stationary phase | Reversible formation of π-complexes with double bonds | Unsaturated fatty acids, lipids, triglycerides aocs.orgnih.govjst.go.jp |

| Gas Chromatography (GC) | Stationary phase coating | Multiple retention mechanisms (hydrophobic, dipole interactions) | n-alkanes, n-alcohols, benzenes nih.gov |

Environmental Chemistry and Sustainable Practices for Silver Acetate

Environmental Fate and Transport Studies (excluding human exposure)

Once released into the environment, silver acetate (B1210297), like other silver compounds, undergoes various transformations that dictate its mobility and bioavailability. The environmental fate of silver is complex and influenced by numerous factors in soil and aquatic systems. inchem.org

In aquatic environments, silver acetate is soluble and dissociates into silver ions (Ag⁺) and acetate ions. The silver ion is the primary species of concern due to its potential toxicity. The transport and partitioning of silver in surface waters are significantly influenced by the specific form of the silver compound. nih.gov The mobility of silver in aquatic systems is largely controlled by sorption processes. inchem.org Silver ions can adsorb to suspended particles, manganese dioxide, ferric compounds, and clay minerals. inchem.org This adsorption can lead to the deposition of silver into sediments, resulting in higher concentrations in the sediment compared to the water column. inchem.org The presence of various ligands in the water, such as chloride, sulfide (B99878), and sulfate (B86663), can also lead to the precipitation of less soluble silver salts, further influencing its distribution. inchem.orgoup.com

In soil environments, silver is generally considered to be largely immobilized. inchem.org This is due to several processes, including precipitation into insoluble salts and complexation or adsorption by organic matter, clays, and iron and manganese oxides. inchem.org The rate at which silver might leach from soils into groundwater is influenced by factors such as pH and the amount of drainage; leaching tends to increase with decreasing pH. inchem.org The texture of the soil also plays a role, with sandy soils potentially allowing for faster transport of silver nanoparticles compared to fine-textured soils which have a higher surface area for attachment. researchgate.net

It is important to note that while much of the research focuses on silver in general or silver nanoparticles, the principles of sorption, precipitation, and complexation apply to the silver ions released from silver acetate. inchem.orgnih.gov

Table 1: Factors Influencing the Environmental Fate of Silver from Silver Acetate

| Environmental Compartment | Key Processes | Influencing Factors | Outcome |

| Aquatic Systems | Sorption, Precipitation, Complexation | pH, Presence of ligands (Cl⁻, S²⁻, SO₄²⁻), Suspended solids | Partitioning to sediment, Reduced bioavailability in water column |

| Soil Systems | Adsorption, Precipitation, Complexation | Soil pH, Organic matter content, Clay content, Soil texture | Immobilization in soil, Reduced leaching to groundwater |

This table summarizes the primary processes and factors affecting the distribution and mobility of silver originating from silver acetate in the environment.

Photocatalytic Degradation of Environmental Pollutants

Silver-containing materials, including those derived from silver acetate, have shown significant promise in the photocatalytic degradation of organic pollutants in water. Photocatalysis is a process where a material, activated by light, generates highly reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. kuleuven.be

Silver nanoparticles (AgNPs) synthesized from precursors like silver acetate can enhance the photocatalytic activity of semiconductor materials such as titanium dioxide (TiO₂) and zinc oxide (ZnO). kuleuven.beaip.org The enhanced activity is often attributed to the surface plasmon resonance of the silver nanoparticles, which increases light absorption and promotes the separation of electron-hole pairs in the semiconductor, a critical step in the photocatalytic process. kuleuven.beaip.org

Research has demonstrated the effectiveness of silver-based photocatalysts in degrading various organic dyes, which are common industrial pollutants. For instance, a nanocomposite of silver nanoparticles and carbon nanospheres, synthesized using silver acetate, exhibited excellent efficiency in the decomposition of methylene (B1212753) blue, rhodamine B, and methyl orange under UV light. nih.gov The degradation rates for methylene blue reached 95.2% after 60 minutes of irradiation. nih.gov Similarly, silver phosphate (B84403) (Ag₃PO₄), which can be synthesized using silver acetate, has been recognized for its high photocatalytic activity under visible light for degrading pollutants like methyl orange. researchgate.net

The efficiency of these photocatalytic systems can be influenced by several factors, including the size and shape of the silver nanoparticles, the dosage of the catalyst, and the pH of the solution. nih.govomicsonline.org

Table 2: Examples of Photocatalytic Degradation of Organic Dyes Using Silver-Based Catalysts

| Pollutant | Catalyst System | Light Source | Degradation Efficiency | Reference |

| Methylene Blue | AgNP–CNS nanocomposite | UV | 95.2% after 60 min | nih.gov |

| Rhodamine B | AgNP–CNS nanocomposite | UV | High | nih.gov |

| Methyl Orange | AgNP–CNS nanocomposite | UV | High | nih.gov |

| Methyl Orange | Annealed Ag₃PO₄ | Visible Light | Significantly improved | researchgate.net |

| Methylene Blue | Ag-nanoparticle modified TiO₂ | Visible Light | Enhanced | aip.org |

This table presents selected research findings on the photocatalytic degradation of organic pollutants using photocatalysts derived from or containing silver.

Strategies for Silver Recovery and Recycling

Given the economic value of silver and the environmental concerns associated with its release, effective strategies for its recovery and recycling from industrial waste streams are crucial. helsinki.fiscitechdaily.com These waste streams can include solutions containing silver acetate from various applications.

Several methods are employed for silver recovery, broadly categorized into chemical and electrochemical processes. proplate.com

Chemical Precipitation: This is a common method where a precipitating agent is added to the silver-containing solution to form an insoluble silver salt. For instance, adding a chloride source like sodium chloride will precipitate silver chloride (AgCl). proplate.comresearchgate.net This solid can then be filtered and further processed to obtain metallic silver. proplate.com Another approach involves using a reducing agent to directly convert dissolved silver ions into solid metallic silver. proplate.com

Electrochemical Recovery (Electrowinning): In this process, an electric current is passed through the silver-containing solution. proplate.com This causes the silver ions to deposit as metallic silver onto a cathode. proplate.com Electrowinning is an effective method for recovering high-purity silver. proplate.com

Ion Exchange and Adsorption: These methods involve passing the silver-containing wastewater through a medium, such as a resin, that selectively binds silver ions. proplate.com The silver can then be recovered from the medium in a more concentrated form. proplate.com

Recent research has also explored more sustainable and "green" methods for silver recovery. One innovative approach uses common fatty acids, like oleic acid, combined with a mild oxidant to dissolve silver from waste. helsinki.fiscitechdaily.comtechnologynetworks.com The silver can then be separated from the fatty acid solution as silver carboxylates by adding an anti-solvent like ethyl acetate. helsinki.fiscitechdaily.comtechnologynetworks.com This allows for both the recovery of silver and the recycling of the fatty acids. helsinki.fiscitechdaily.comtechnologynetworks.com

Table 3: Overview of Silver Recovery and Recycling Methods

| Method | Principle | Advantages | Considerations |

| Chemical Precipitation | Addition of a chemical to form an insoluble silver salt (e.g., AgCl). | Effective for high concentrations. | May generate hazardous by-products. proplate.com |

| Electrochemical Recovery | Deposition of metallic silver onto a cathode using an electric current. | Can produce high-purity silver. proplate.com | Requires electrical energy. |

| Ion Exchange | Selective binding of silver ions to a resin. | Can treat dilute solutions. | Resin requires regeneration or disposal. proplate.com |

| Fatty Acid Extraction | Dissolving silver in fatty acids and subsequent separation. | Uses green, recyclable solvents. helsinki.fiscitechdaily.com | A relatively new and developing technology. |

This table outlines common strategies for the recovery and recycling of silver from industrial waste solutions.

Development of Environmentally Benign Alternatives

The development of environmentally benign alternatives to conventional silver compounds like silver acetate is an active area of research, driven by the desire to reduce environmental persistence and potential toxicity. The focus is on creating "green" materials that are biodegradable and have a smaller environmental footprint. nih.gov

One promising approach involves the use of natural polymers to create silver-based antimicrobial materials. For example, researchers have developed nanoparticles consisting of a lignin (B12514952) core infused with silver ions and coated with a cationic polyelectrolyte. nih.gov Lignin is a biodegradable polymer, and this design creates a more environmentally friendly alternative to metallic silver nanoparticles. nih.gov These nanoparticles have shown effectiveness against a broad spectrum of bacteria while being designed for limited bioactivity due to the desorption of silver ions, reducing long-term environmental impact. nih.gov

Another strategy is the "green synthesis" of silver nanoparticles using plant extracts or other biological materials as reducing and capping agents. nih.gov This approach avoids the use of harsh chemicals often employed in traditional synthesis methods. For instance, extracts from plants like Matricaria chamomilla and Curcuma longa have been successfully used to synthesize silver nanoparticles with antibacterial properties. nih.gov These biosynthesized nanoparticles are considered more eco-friendly. nih.gov

Cellulose (B213188) acetate, a biodegradable polymer, is also being explored as a matrix for silver nanoparticles to create eco-friendly food packaging with antimicrobial properties. researchgate.net The use of such biodegradable composites represents a move towards more sustainable applications of silver's properties. researchgate.net

The overarching goal of these research efforts is to apply the principles of green chemistry to synthesize silver-containing materials that retain their desired functionality (e.g., antimicrobial activity) while minimizing their environmental impact. nih.gov

Theoretical and Computational Investigations of Silver Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. DFT calculations have been applied to silver acetate (B1210297) and its complexes to understand electron distribution, bonding characteristics, and molecular orbital energies. These studies often aim to correlate electronic properties with observed experimental behaviors, such as stability or reactivity.

For instance, DFT calculations have revealed significant differences in the electronic structures of silver compounds, such as between silver nitrate (B79036) and silver acetate mpg.de. In studies involving silver complexes with N-heterocyclic carbenes (NHCs) and acetate ligands, DFT has been instrumental in exploring their electronic properties and stability ppm.edu.pltandfonline.comresearchgate.net. These calculations have also been used to determine coordination geometries and electronic parameters for silver complexes, aiding in the prediction of properties like nonlinear optical behavior nih.gov. Furthermore, DFT has been utilized to analyze the electronic structure of silver-containing materials and to understand the role of Ag-Ag bonding in the formation of silver nanoparticles, with calculations supporting experimental observations of Ag-Ag stretching researchgate.netacs.org. Quantum chemical calculations, specifically using methods like B3LYP with various basis sets, have been applied to study the equilibrium structures and potential energy surfaces of silver acetate dimers, including fluorinated derivatives, revealing details about Ag-Ag bond order and rotational barriers researchgate.net.

HOMO-LUMO Energy Analysis

A key aspect of DFT calculations is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into a molecule's electronic stability, reactivity, and potential for charge transfer.

Studies on silver complexes incorporating acetate ligands have reported HOMO-LUMO energy gaps. For example, in certain NHC-silver acetate complexes, energy gaps have been found to be as low as 0.121 eV, suggesting feasibility for synthesis and potential biological activity tandfonline.com. In other silver complexes, the HOMO-LUMO gap has been calculated using methods like B3LYP/6-311G(d,p), yielding values such as 0.9042 eV physchemres.org or 2.74 eV for a triazolium salt, indicating potential for applications in areas like photovoltaics sapub.org. For a silver complex of sulfadimethoxine, the HOMO was found at -5.407 eV and the LUMO at -1.279 eV, resulting in an energy gap of 4.128 eV, which reflects the molecule's stability and chemical activity researchgate.net. These energy gap values are critical for understanding electron donation and acceptance capabilities, as well as predicting chemical reactivity and electronic transitions within the molecule ajchem-a.com.

Table 1: Selected HOMO-LUMO Energies and Energy Gaps from Computational Studies

| Compound/System | Method/Level of Theory | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| NHC-silver acetate complex (Compound 3) | DFT (B3LYP) | N/A | N/A | 0.121 | tandfonline.com |

| Silver complex of 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | B3LYP/6-311G(d,p) | N/A | N/A | 0.9042 | physchemres.org |

| Silver complex of sulfadimethoxine | B3LYP/LAV2P* | -5.407 | -1.279 | 4.128 | researchgate.net |

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) | DFT/B3LYP/6-311G(d,p) | N/A | N/A | 2.74 | sapub.org |

Quantum Chemical Modeling of Reactivity

Quantum chemical methods, including DFT, are extensively used to model the reactivity of chemical species. By calculating potential energy surfaces, transition states, and activation energies, researchers can elucidate reaction mechanisms and predict reaction pathways. For silver acetate, these studies often focus on its role in catalytic processes or its intrinsic chemical behavior.

DFT calculations have been employed to understand the role of silver salts, such as silver acetate, in palladium-catalyzed C-H bond activation reactions. These investigations have identified specific molecular interactions between palladium catalysts and silver salts within critical transition states, suggesting the formation of energetically favorable Pd–Ag heterobimetallic species that facilitate intermetallic electronic communication rsc.org. Such interactions can lead to lower energy pathways and enhanced catalytic efficiency. Natural Bond Orbital (NBO) analysis has also been used in conjunction with DFT to study intramolecular charge transfer interactions within silver complexes, providing deeper insights into their electronic structure and potential reactivity nih.gov. The calculated electronic parameters, including HOMO and LUMO energies, are often used to predict properties like nonlinear optical behavior nih.gov or to evaluate the biological potential of silver complexes tandfonline.com. The intrinsic Ag-Ag bonding within silver acetate dimers, as revealed by DFT and Atoms in Molecules methodology, has been suggested to play a role in promoting the formation of silver nanoparticles during thermal decomposition researchgate.netacs.org.

Reaction Kinetics Modeling and Simulation

Modeling and simulating reaction kinetics are essential for understanding the rates and mechanisms of chemical transformations. For silver acetate, kinetic studies have primarily focused on its thermal decomposition and its role in the synthesis of silver nanoparticles.

The thermal decomposition of silver acetate has been analyzed using empirical kinetic models, such as the Šesták–Berggren model, to determine kinetic parameters and activation energies for its various decomposition steps acs.org. These studies have indicated that the presence of water vapor can influence the activation energy, with higher partial pressures of water leading to increased activation energy values acs.org. In the context of silver nanoparticle (AgNP) synthesis, kinetic models like the Finke–Watzky two-step mechanism have been applied. These models allow for the determination of rate constants for nucleation (k₁) and growth (k₂). For instance, studies comparing batch and millifluidic reactors for AgNP synthesis have shown that millifluidic systems exhibit higher nucleation and growth rate constants compared to batch processes rsc.org. Specifically, rate constants for nucleation were reported as 0.18 h⁻¹ for batch and 0.79 h⁻¹ for millifluidic, while growth rate constants were 71.9 h⁻¹ M⁻¹ for batch and 158.3 h⁻¹ M⁻¹ for millifluidic rsc.org. These kinetic parameters are crucial for optimizing synthesis conditions and understanding the underlying mechanisms.

Table 2: Kinetic Rate Constants for Silver Nanowire Synthesis

| Reactor Type | Nucleation Rate Constant (k₁) | Growth Rate Constant (k₂) | Reference |

| Batch | 0.18 h⁻¹ | 71.9 h⁻¹ M⁻¹ | rsc.org |

| Millifluidic | 0.79 h⁻¹ | 158.3 h⁻¹ M⁻¹ | rsc.org |

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with their environment over time. These simulations can provide atomic-level insights into solvation, binding, and conformational changes. While direct MD simulations specifically on silver acetate itself are less frequently cited in the provided snippets, MD has been used to model the interactions of silver(I) ions, often in conjunction with acetate or other ligands, with various systems.